molecular formula C13H19N3O2 B1676627 (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine CAS No. 65321-41-7

(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine

Cat. No.: B1676627
CAS No.: 65321-41-7
M. Wt: 249.31 g/mol
InChI Key: KVTGTAZVDSYIPY-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-761 involves the reaction of 3-cyanopyridine with tert-butylamine and epichlorohydrin under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of MK-761 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise monitoring of reaction conditions to ensure consistent quality and yield. The final product is typically purified using crystallization or chromatography techniques to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

MK-761 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound to study beta-adrenoceptor antagonists and their interactions.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored for its potential use in treating hypertension and heart failure due to its beta-adrenoceptor blocking and vasodilating properties.

    Industry: Utilized in the development of new cardiovascular drugs and therapeutic agents

Mechanism of Action

MK-761 exerts its effects by blocking beta-adrenoceptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, MK-761 reduces the effects of adrenaline and noradrenaline, leading to vasodilation and decreased cardiac output. This mechanism makes it effective in lowering blood pressure and improving heart function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-761

MK-761 is unique due to its combination of beta-adrenoceptor antagonism and vasodilating properties within a single molecule. This dual action makes it particularly effective in managing cardiovascular conditions compared to other beta-blockers that may not have vasodilating effects .

Properties

CAS No.

65321-41-7

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12/h4-6,11,16-17H,8-9H2,1-3H3/t11-/m0/s1

InChI Key

KVTGTAZVDSYIPY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=C(C=CC=N1)C#N)O

SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

60559-92-4 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
MK 761
MK 761, (R)-isomer
MK 761, monohydrochloride
MK 761, monohydrochloride, (R)-isomer
MK 761, monohydrochloride, (S)-isomer
MK-761

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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